Ginsenoside Rk3

NF-κB Anti-inflammatory Hepatocellular Carcinoma

Researchers face inconsistent NF-κB pathway data from interchangeable ginsenoside sourcing. Ginsenoside Rk3 eliminates this variability through defined SAR-driven potency: • NF-κB IC50: 14.24±1.30 µM in HepG2 cells - enables precise dose-response benchmarking • Dual apoptosis/autophagy induction via PI3K/Akt/mTOR - unique among ginsenosides for studying pathway crosstalk • Structurally resolved PPT-type core with C20-21 double bond - critical reference for SAR studies vs. Rk1 and Rh4 Supplied at ≥98% purity (HPLC) with full COA/MS documentation. Rigorous batch-to-batch consistency ensures reproducible in vitro and in vivo results.

Molecular Formula C36H60O8
Molecular Weight 620.9 g/mol
Cat. No. B600429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rk3
Molecular FormulaC36H60O8
Molecular Weight620.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
InChIInChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1
InChIKeyAVXFIVJSCUOFNT-QXPABTKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rk3: Anti-Inflammatory and Anticancer Potential


Ginsenoside Rk3 (CAS: 364779-15-7) is a rare, tetracyclic triterpenoid saponin of the protopanaxatriol (PPT) type, primarily generated from the dehydration of ginsenoside Rh1 during the thermal processing (e.g., steaming) of Panax ginseng [1]. Distinguished by a unique double bond at the C20-21 position of its dammarane skeleton, Rk3 is a trace component in raw ginseng but becomes enriched in red and black ginseng preparations [2]. Preclinical studies have established its capacity to modulate key signaling pathways, including NF-κB and PI3K/Akt/mTOR, underpinning its anti-inflammatory and pro-apoptotic/autophagic activities [3].

Source Enriched rare PPT-type ginsenoside from thermal processing of Panax ginseng
Pathway context Reported NF-κB and PI3K/Akt/mTOR pathway modulation in preclinical models
Selection logic Requires SAR-guided selection; double bond position and glycosylation define activity

Ginsenoside Rk3: Generic Substitution Issues


Generic substitution among ginsenosides is scientifically unsound due to pronounced structure-activity relationships (SAR). The position of the double bond (e.g., C20-21 in Rk3/Rk1 vs. C20-22 in Rh4/Rg5) is a critical determinant of cytotoxic potency and target engagement [1]. Furthermore, stereochemistry at C20 (S vs. R) and glycosylation patterns (PPT vs. PPD type) dictate differential anti-inflammatory and apoptotic signaling outcomes [2]. Interchanging Rk3 with a common, cheaper analog like Rg3 or Rh1 without rigorous comparative validation risks introducing significant variability in NF-κB inhibition, PI3K/Akt modulation, and downstream phenotypic assays, thereby undermining data robustness and translational potential [3].

Rk3: C20-21 double bond
vs
C20-22 double bond analogs
Double bond position may shift cytotoxic potency and target engagement profile
Rk3: 20(S)-PPT type
vs
20(R) or PPD-type ginsenosides
Stereochemistry and aglycone type may alter anti-inflammatory and apoptotic signaling context
Rk3: specific glycosylation
vs
Rg3, Rh1
Glycosylation differences may limit reproducibility of NF-κB and PI3K/Akt modulation without validation

Ginsenoside Rk3: Evidence-Based Selection Guide


NF-κB Inhibitory Potency vs. Structural Analogs

In a direct comparison of rare ginsenosides, Rk3 demonstrated potent inhibition of TNF-α-induced NF-κB transcriptional activity. In HepG2 cells, Rk3 achieved an IC50 of 14.24±1.30 µM, a potency comparable to or greater than that of other PPT-type ginsenosides in the same study, such as Rs4 and Rg6, which showed moderate effects [1]. This positions Rk3 as a high-potency NF-κB modulator within its class, a critical attribute for studies targeting inflammatory signaling and cancer metastasis where NF-κB is a central driver.

NF-κB inhibition
Head-to-head
IC50 14.24±1.30 µM (HepG2)
Reported cell-based pathway inhibition context
TNF-α-induced NF-κB transcriptional assay; compared to Rs4, Rg6
NF-κB Anti-inflammatory Hepatocellular Carcinoma

Cytotoxicity and SAR vs. PPD-Type Ginsenosides

In a systematic SAR study comparing 23 ginsenosides across six human cancer cell lines, the cytotoxic activity of Rk3 was benchmarked against key PPD-type ginsenosides in MCF-7 breast cancer cells. Rk3, bearing a C20-21 double bond, exhibited an IC50 of 186.96 µM, which was higher (i.e., less potent) than that of Rh2 (55.45 µM) and Rk1 (100.00 µM), but comparable to 20S-Rg3 (199.15 µM) [1]. This study definitively established that for this chemical series, the presence of a C20-21 double bond (as in Rk3 and Rk1) confers higher activity than a C20-22 double bond, and that PPD-type ginsenosides generally exhibit higher cytotoxic potency than PPT-type like Rk3 [1]. This evidence refutes the notion that all 'rare' ginsenosides are equipotent cytotoxics.

Cytotoxicity (MCF-7)
Head-to-head
IC50 186.96 µM
Cell-model endpoint context; PPT-type SAR benchmarking
Compared to Rh2 (55.45 µM), Rk1 (100.00 µM), 20S-Rg3 in 48h assay
Cytotoxicity Cancer SAR

Superior Anti-Complementary Activity vs. Positive Control

Rk3 exhibits potent immunomodulatory activity by inhibiting the classical complement pathway, a key driver of inflammation. In a comparative study, Rk3 (and its close analog Rh4) showed a 3-fold higher inhibition activity than the positive control, rosmarinic acid, a well-known anti-inflammatory phenolic compound [1]. In contrast, other structurally related ginsenosides like Rg6 and F4 showed only mild effects comparable to the control. This highlights that specific structural features of Rk3 (namely, the glycosyl moiety at the C6 position) confer a unique, high-potency anti-complementary effect not shared by all ginsenosides.

Anti-complementary activity
Head-to-head
3× higher than rosmarinic acid
Reported complement pathway inhibition context
Classical pathway assay; positive control benchmarked
Immunomodulation Complement System Inflammation

Apoptosis and Autophagy Induction via PI3K/Akt/mTOR

Rk3 exerts its anticancer effects through a dual mechanism of apoptosis and autophagy induction, which is specifically mediated by blocking the PI3K/Akt/mTOR signaling pathway [1]. In esophageal cancer models (Eca109 and KYSE150 cells), Rk3 significantly repressed cell proliferation and induced G1 phase arrest. Critically, the study demonstrated that Rk3-induced apoptosis could be partly abrogated by the autophagy inhibitor 3-MA, establishing a functional link where autophagy enhances Rk3's pro-apoptotic effect [1]. This integrated mechanism is distinct from other ginsenosides like Rg3, which primarily act on different pathways (e.g., HIF-1α, VEGF) or only induce apoptosis without a demonstrated autophagy-enhancing component.

Apoptosis & autophagy
Class-level
Dual induction via PI3K/Akt/mTOR block
Pathway-response interpretation; 3-MA reversible
Esophageal cancer models; mechanistic distinction from Rg3
Apoptosis Autophagy Esophageal Cancer

Synergistic Tyrosinase Inhibition with Pseudo-Ginsenoside Rh2

Beyond its standalone bioactivity, Rk3 exhibits a synergistic interaction with pseudo-ginsenoside Rh2 in inhibiting tyrosinase, the key enzyme in melanin synthesis [1]. This synergy is quantitatively significant for industrial applications, as it allows formulators to achieve a desired level of skin-whitening efficacy with lower total concentrations of active ingredients. A Chinese patent (CN114948782A) specifically claims this combination for use in cosmetic preparations, highlighting its potential to reduce the cost of using ginsenosides as high-value functional ingredients in skincare products [1].

Tyrosinase synergy
Supporting evidence
Synergy with pseudo-Rh2 (patented)
Formulation synergy context for cosmetic research
In vitro tyrosinase assay; CN114948782A
Tyrosinase Synergy Cosmeceutical

Ginsenoside Rk3: Research and Industrial Applications


NF-κB-Mediated Inflammation and Metastasis Models

Leveraging its potent and quantified NF-κB inhibition (IC50 of 14.24±1.30 µM in HepG2 cells), Rk3 is optimally deployed in cell-based and in vivo models investigating the role of NF-κB signaling in inflammation, immune evasion, and cancer metastasis. Its defined potency allows for precise dose-response studies and benchmarking against other pathway modulators [1]. This application is supported by its superior anti-complementary activity (3-fold > rosmarinic acid), further solidifying its utility in models of complement-mediated inflammatory pathologies [2].

PI3K/Akt/mTOR-Mediated Autophagy and Apoptosis in Cancer

Rk3 is a uniquely suited chemical probe for dissecting the interplay between autophagy and apoptosis in cancers where the PI3K/Akt/mTOR pathway is dysregulated. Its demonstrated ability to induce both processes, with apoptosis being partly dependent on functional autophagy, makes it an ideal tool for studying this crosstalk in esophageal and hepatocellular carcinoma models [1]. This dual-action mechanism differentiates it from other ginsenosides like Rg3, which lack this specific regulatory node, offering a clear advantage for projects focused on autophagy modulation as a therapeutic strategy [1].

SAR Studies for Ginsenoside Drug Development

Rk3 serves as a critical reference compound in systematic SAR studies aimed at developing novel ginsenoside derivatives. Its well-defined structural features (PPT-type core, C20-21 double bond) and associated quantitative activity data (e.g., MCF-7 IC50 of 186.96 µM) provide essential benchmarks for understanding the impact of specific chemical modifications on potency and target selectivity [1]. Comparing Rk3 directly with Rk1 (C20-21 double bond, PPD-type) and Rh4 (C20-22 double bond, PPT-type) allows medicinal chemists to deconvolute the contributions of the aglycone type and double bond position to overall pharmacological activity [1].

Synergistic Cost-Optimized Cosmetic Formulations

In the cosmeceutical industry, Rk3 is a high-value ingredient for developing advanced skin-whitening products. Its patented synergistic interaction with pseudo-ginsenoside Rh2 allows formulators to achieve superior tyrosinase inhibition at lower active concentrations, directly translating to reduced cost-of-goods and enabling the creation of premium, differentiated products with a strong scientific basis [1]. This synergy is a quantifiable advantage over using either compound alone or other non-synergistic ginsenoside combinations [1].

Application
Selection Property
Validation Focus
NF-κB inflammation models
Reported NF-κB transcriptional inhibition assay context
Cell-based pathway-response review
Autophagy-apoptosis crosstalk studies
Dual apoptosis/autophagy induction context
PI3K/Akt/mTOR pathway-response validation
Ginsenoside SAR research
PPT-type C20-21 double bond benchmark
Cytotoxicity endpoint review (no potency extrapolation)
Cosmetic tyrosinase inhibition R&D
Synergistic combination with pseudo-Rh2
Formulation-context review (cost and activity)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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